3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
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Overview
Description
3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole: is a complex organic compound characterized by its unique molecular structure. This compound features a combination of a thiadiazole ring, a pyrrolidine ring, and a dihydrobenzo dioxin moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling with the dihydrobenzo dioxin moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes .
Medicine
Its unique structure may allow it to target specific molecular pathways, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, pyrrolidine derivatives, and dihydrobenzo dioxin derivatives. Examples include:
Uniqueness
What sets 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole apart is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15(13-9-20-11-3-1-2-4-12(11)22-13)18-6-5-10(8-18)21-14-7-16-23-17-14/h1-4,7,10,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVYZJQXKZQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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